![molecular formula C12H17NO4 B13709751 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is an organic compound that features a pyrrole ring substituted with an ethoxycarbonyl group and a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a Friedel-Crafts acylation reaction using pentanoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing waste and cost.
化学反応の分析
Types of Reactions
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other derivatives.
科学的研究の応用
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
5-(Ethoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure but lacks the pentanoic acid chain.
5-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic Acid: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
5-(Ethoxycarbonyl)-2H-pyrrole-3-carboxylic Acid: Similar structure but with a different position of the ethoxycarbonyl group.
Uniqueness
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid is unique due to the presence of both the ethoxycarbonyl group and the pentanoic acid chain, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
5-(5-ethoxycarbonyl-1H-pyrrol-3-yl)pentanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)10-7-9(8-13-10)5-3-4-6-11(14)15/h7-8,13H,2-6H2,1H3,(H,14,15) |
InChIキー |
SWNXSYPAHKSDJJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN1)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13709674.png)


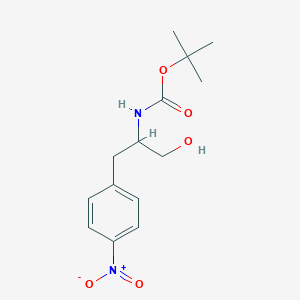



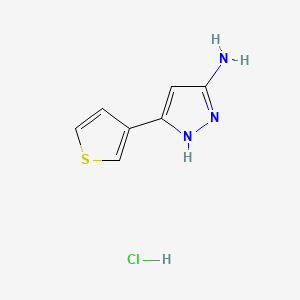
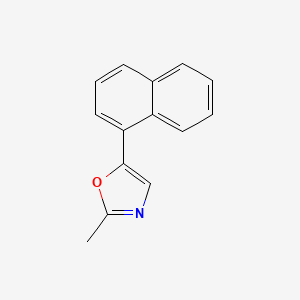
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
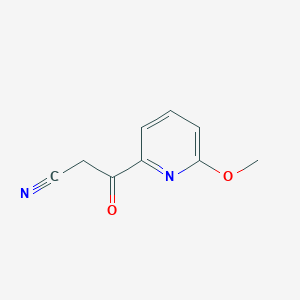
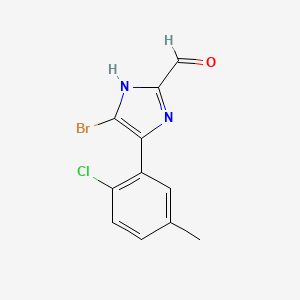
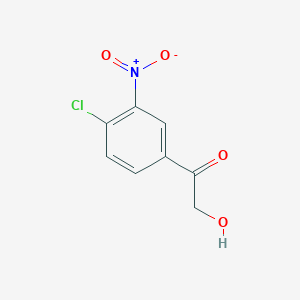
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
